7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66
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Overview
Description
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is a deuterated azacrown ether. This compound is known for its unique structure, which includes two hexadecyl chains and a diazacyclooctadecane ring with four oxygen atoms. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves the reaction of appropriate starting materials under controlled conditionsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves multiple steps, including purification and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 has several scientific research applications, including:
Chemistry: Used as a ligand in complexation studies and as a reagent in various organic syntheses.
Biology: Employed in the study of biological membranes and as a tool for investigating molecular interactions.
Industry: Utilized in the development of new materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves its ability to form stable complexes with various ions and molecules. This property is due to the presence of the diazacyclooctadecane ring, which can coordinate with metal ions and other species. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether used in complexation studies.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another variant with benzyl groups instead of hexadecyl chains
Uniqueness
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is unique due to its deuterated nature and the presence of long hexadecyl chains. These features enhance its stability and make it particularly useful in specialized research applications .
Properties
IUPAC Name |
7,16-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIJRABMHXEIR-MRVSPWAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCOCCOCCN(CCOCCOCC1)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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